

# BIIB028 syncope risk mitigation

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Biib-028

CAS No.: 911398-13-5

Cat. No.: S547871

[Get Quote](#)

## Frequently Asked Questions

- Q1: What is the known safety profile of BIIB028 regarding syncope?** In the phase I dose-finding study, syncope was identified as a dose-limiting toxicity (DLT). Among 41 patients receiving doses from 6 to 192 mg/m<sup>2</sup>, one case of syncope was reported as a DLT at the 192 mg/m<sup>2</sup> dose level. The Maximum Tolerated Dose (MTD) was established at 144 mg/m<sup>2</sup> [1] [2] [3].
- Q2: What are the common adverse events associated with BIIB028?** The most frequent adverse events considered at least possibly related to BIIB028 were generally Grade 1 or 2 in severity. The table below summarizes their incidence [1]:

| Adverse Event   | Incidence (%) |
|-----------------|---------------|
| Fatigue         | 46%           |
| Diarrhea        | 44%           |
| Nausea          | 44%           |
| Vomiting        | 29%           |
| Hot Flashes     | 29%           |
| Abnormal Dreams | 17%           |

- **Q3: How was the syncope risk managed in the clinical trial?** The primary risk mitigation strategy implemented during the trial was a **protocol amendment to extend the intravenous infusion time**. Specifically, at the 144 mg/m<sup>2</sup> dose level, the infusion duration was increased from 30 minutes to 1 hour to improve tolerability [1].
- **Q4: What is the recommended dosing and administration protocol?** Based on the phase I study findings, the recommended regimen is **144 mg/m<sup>2</sup> administered via intravenous infusion over one hour, twice per week (on Days 1, 4, 8, and 11) in repeating 21-day cycles**. Doses should be administered at or below the established MTD of 144 mg/m<sup>2</sup> [1].
- **Q5: Was any efficacy observed despite the safety limitations?** Yes. While no partial or complete responses were reported, **prolonged stable disease (≥24 weeks) was achieved in 5 out of 41 patients (12%)**. Two of these patients experienced particularly long periods of disease stabilization, lasting 12.5 and 19 months, indicating potential clinical benefit in a subset of patients [1] [2].

## Experimental & Clinical Protocol Summary

For your reference, here is a summary of the key methodologies and findings from the pivotal phase I study.

**1. Trial Design & Patient Selection** This was a standard 3+3 dose-escalation study in patients with advanced solid tumors who had failed standard therapies. Key eligibility criteria included [1]:

- Histologically or cytologically confirmed solid tumors.
- ECOG performance status of ≤2.
- Adequate bone marrow, liver, and kidney function.

**2. Pharmacodynamic (PD) Biomarker Analysis** The study included robust PD analyses to confirm target engagement by BIIB028 [1]:

- **Methodology:** Analysis of Hsp70 induction in peripheral blood mononuclear cells (PBMCs) and measurement of circulating HER2-extracellular domain (ECD).
- **Key Finding:** A significant increase in Hsp70 and a decrease in HER2-ECD were observed in **all patients receiving BIIB028 at dose levels ≥48 mg/m<sup>2</sup>**. This confirms that the drug was effectively inhibiting Hsp90 and affecting its client proteins at these doses. The workflow is illustrated below.



[Click to download full resolution via product page](#)

**3. Pharmacokinetic (PK) Profile** The pharmacokinetics of the prodrug BIIB028 (CF3647) and its active metabolite (CF2772) were characterized [1]:

- **Half-life:** The plasma half-life was approximately **0.5 hours for the prodrug** and **2.1 hours for the active metabolite**.
- **Exposure:** There was a **dose-dependent increase** in plasma exposure for both analytes.
- **Accumulation:** Concentration-time curves for Day 1 and Day 18 showed a negligible difference, suggesting no significant drug accumulation with this twice-weekly schedule.

## Key Takeaways for Researchers

- **Primary Risk:** Syncope is a dose-limiting toxicity, occurring at 192 mg/m<sup>2</sup>.
- **Critical Mitigation:** Adhere to the MTD of 144 mg/m<sup>2</sup> and administer via a 1-hour IV infusion.

- **Target Engagement:** PD biomarkers (Hsp70 in PBMCs, HER2-ECD) confirm on-target drug activity at doses  $\geq 48$  mg/m<sup>2</sup>.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Phase I Study of BIIB028, a selective heat shock protein 90 ... [pmc.ncbi.nlm.nih.gov]
2. Phase I Study of BIIB028, a Selective Heat Shock Protein 90 ... [pubmed.ncbi.nlm.nih.gov]
3. Phase I study of BIIB028, a selective heat shock protein 90 ... [mdanderson.elsevierpure.com]

To cite this document: Smolecule. [BIIB028 syncope risk mitigation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547871#biib028-syncope-risk-mitigation>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)